3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one
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Overview
Description
3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one is an organic compound that features a pyridine ring and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine and an appropriate enone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the enamine intermediate, which then undergoes a condensation reaction to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine alcohols or amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biological pathways and processes, including neurotransmission and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-(3-pyridinyl) spirocyclic diamines: These compounds are structurally related and also interact with nicotinic acetylcholine receptors.
3-(3-Pyridyl)acrylic acid: Another compound with a pyridine ring, used in similar applications.
Uniqueness
3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one is unique due to its specific combination of a dimethylamino group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(dimethylamino)-1-pyridin-3-ylbut-2-en-1-one |
InChI |
InChI=1S/C11H14N2O/c1-9(13(2)3)7-11(14)10-5-4-6-12-8-10/h4-8H,1-3H3 |
InChI Key |
PBRUVSGAWLTYIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CN=CC=C1)N(C)C |
Origin of Product |
United States |
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